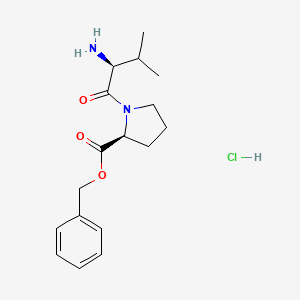![molecular formula C28H18O9 B8234409 4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))](/img/structure/B8234409.png)
4',4'''-Oxybis(([1,1'-biphenyl]-3,5-dicarboxylic acid))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is a chemical compound with the molecular formula C28H18O7. It is also known as 4,4’-Oxybisbenzoic acid. This compound is characterized by the presence of two biphenyl groups connected by an ether linkage and carboxylic acid functional groups at the 3 and 5 positions of each biphenyl ring. It is commonly used in the synthesis of polymers and other advanced materials due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) typically involves the reaction of 4,4’-dihydroxybiphenyl with phthalic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as toluene or xylene. The product is then purified by recrystallization from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves large-scale reactions using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The biphenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohols.
Substitution: Halogenated or nitrated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of high-performance polymers and resins.
Wirkmechanismus
The mechanism of action of 4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) involves its ability to interact with various molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds with other molecules, while the biphenyl rings can participate in π-π stacking interactions. These interactions contribute to the compound’s ability to form stable complexes and enhance its solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Dicarboxydiphenyl ether: Similar structure but lacks the additional biphenyl rings.
Biphenyl-4,4’-dicarboxylic acid: Contains only one biphenyl ring with carboxylic acid groups.
4,4’-Sulfonyldibenzoic acid: Contains a sulfone group instead of an ether linkage.
Uniqueness
4’,4’‘’-Oxybis(([1,1’-biphenyl]-3,5-dicarboxylic acid)) is unique due to its extended biphenyl structure and ether linkage, which provide enhanced stability and versatility in various applications compared to similar compounds.
Eigenschaften
IUPAC Name |
5-[4-[4-(3,5-dicarboxyphenyl)phenoxy]phenyl]benzene-1,3-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H18O9/c29-25(30)19-9-17(10-20(13-19)26(31)32)15-1-5-23(6-2-15)37-24-7-3-16(4-8-24)18-11-21(27(33)34)14-22(12-18)28(35)36/h1-14H,(H,29,30)(H,31,32)(H,33,34)(H,35,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTWTCSRBAACGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C(=O)O)C(=O)O)OC3=CC=C(C=C3)C4=CC(=CC(=C4)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H18O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)









![(R)-1-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)ethanone](/img/structure/B8234402.png)

![Azane;2-[3-[[[3-(2-hydroxyethoxy)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propoxy]ethanol](/img/structure/B8234415.png)
